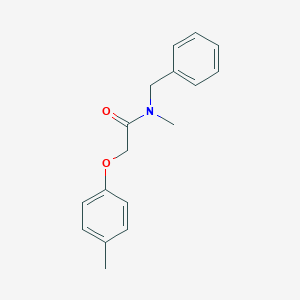![molecular formula C21H21N3O2S2 B295201 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295201.png)
3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, also known as ADTP, is a novel thieno[2,3-d]pyrimidine derivative that has been synthesized and studied for its potential scientific research applications. ADTP has been found to have a unique mechanism of action and biochemical and physiological effects that make it a promising candidate for future research.
Mecanismo De Acción
3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has a unique mechanism of action that involves the inhibition of DNA polymerase activity, which results in the inhibition of DNA replication and cell division. 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has also been found to induce DNA damage, which can lead to cell death in cancer cells. The mechanism of action of 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is still being studied, but it has been found to be different from other thieno[2,3-d]pyrimidine derivatives.
Biochemical and Physiological Effects:
3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has been found to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the ability to cross the blood-brain barrier. 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has also been found to have anti-inflammatory properties and to inhibit the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has a number of advantages for use in lab experiments, including its high purity and yield, its unique mechanism of action, and its ability to cross the blood-brain barrier. However, there are also limitations to the use of 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments, including its potential toxicity and the need for further optimization of its synthesis and purification methods.
Direcciones Futuras
There are many potential future directions for the study of 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, including its use as a therapeutic agent for the treatment of cancer and Alzheimer's disease, its use as a fluorescent probe for the detection of DNA damage, and its use as a tool for studying the role of DNA damage in aging and cancer. Further research is needed to fully understand the mechanism of action of 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one and to optimize its synthesis and purification methods.
Métodos De Síntesis
The synthesis of 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one involves a multi-step process that includes the reaction of 3-allylthiophene-2-carboxaldehyde with 2-mercapto-N-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl)acetamide to form the intermediate compound, which is then cyclized with 2-methylthio-4(3H)-pyrimidinone to form the final product. The synthesis of 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has been optimized to yield high purity and yield.
Aplicaciones Científicas De Investigación
3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential scientific research applications, including its use as a fluorescent probe for the detection of DNA damage, its ability to inhibit the growth of cancer cells, and its potential as a therapeutic agent for the treatment of Alzheimer's disease. 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has also been used as a tool for studying the role of DNA damage in aging and cancer.
Propiedades
Fórmula molecular |
C21H21N3O2S2 |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H21N3O2S2/c1-3-9-24-20(26)17-11-14(2)28-19(17)22-21(24)27-13-18(25)23-10-8-15-6-4-5-7-16(15)12-23/h3-7,11H,1,8-10,12-13H2,2H3 |
Clave InChI |
LFDXUPQKLXKCKS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)N3CCC4=CC=CC=C4C3 |
SMILES canónico |
CC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)N3CCC4=CC=CC=C4C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[Benzyl(methyl)amino]ethyl 2-bromobenzoate](/img/structure/B295120.png)

![2-[Tert-butyl(methyl)amino]ethyl 3-phenylacrylate](/img/structure/B295125.png)
![2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B295128.png)
![2-[Tert-butyl(methyl)amino]ethyl 3-fluorobenzoate](/img/structure/B295129.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-chlorobenzoate](/img/structure/B295130.png)
![2-[methyl(propan-2-yl)amino]ethyl (2E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B295134.png)
![2-[Methyl(propan-2-yl)amino]ethyl 2,2-diphenylpropanoate](/img/structure/B295135.png)
![2-[Methyl(propan-2-yl)amino]ethyl 2-iodobenzoate](/img/structure/B295137.png)
![2-[Methyl(propan-2-yl)amino]ethyl 4-fluorobenzoate](/img/structure/B295138.png)
![2-[Methyl(propan-2-yl)amino]ethyl 4-chlorobenzoate](/img/structure/B295140.png)
![2-[Methyl(propan-2-yl)amino]ethyl 3-bromobenzoate](/img/structure/B295141.png)
